molecular formula C25H22BrN3OS B2957125 (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine CAS No. 321998-41-8

(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine

Cat. No.: B2957125
CAS No.: 321998-41-8
M. Wt: 492.44
InChI Key: DZKPXQMCSTYQSZ-JVWAILMASA-N
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Description

The compound (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine features a pyrazole core substituted with a 4-bromophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and a methylidene moiety linked to a (4-methylphenyl)methoxyamine group. Its structure combines halogenated aromaticity (bromine), sulfur-based substituents (sulfanyl), and a methoxy-alkylamine chain, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

(E)-1-[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3OS/c1-18-8-10-19(11-9-18)17-30-27-16-23-24(20-6-4-3-5-7-20)28-29(2)25(23)31-22-14-12-21(26)13-15-22/h3-16H,17H2,1-2H3/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKPXQMCSTYQSZ-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, as well as its structure-activity relationships (SAR).

  • Molecular Formula : C24H18BrClN2O2S
  • Molecular Weight : 513.83 g/mol
  • CAS Number : 318289-14-4
  • Structure : The compound features a pyrazole core substituted with a bromophenyl thio group and a methoxy group attached to a phenyl ring.

1. Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In studies involving various bacterial strains, including Salmonella typhi and Bacillus subtilis, compounds similar to the target compound demonstrated moderate to strong antibacterial activity. The efficacy was assessed using minimum inhibitory concentration (MIC) values, with promising results suggesting potential use in treating bacterial infections .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For instance, compounds with similar structures showed significant inhibition of inflammatory markers in vitro. The mechanism often involves the modulation of cytokine production and inhibition of cyclooxygenase enzymes, thereby reducing inflammation .

3. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, studies have highlighted its ability to inhibit acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes and disease states. For example, the IC50 values for urease inhibition were reported to be significantly lower than those of standard inhibitors, indicating strong activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

Substituent Effect on Activity
Bromophenyl groupEnhances antibacterial activity
Methoxy groupIncreases lipophilicity, aiding membrane penetration
Pyrazole coreEssential for biological activity

These modifications can optimize the compound's pharmacokinetic properties and enhance its therapeutic effectiveness.

Study on Antibacterial Properties

A recent study evaluated a series of pyrazole derivatives for their antibacterial activities against common pathogens. The study found that compounds with similar structural motifs exhibited MIC values ranging from 10 to 50 µg/mL against E. coli and S. aureus, suggesting that modifications in the side chains can lead to enhanced activity .

Anti-inflammatory Assessment

In another investigation focusing on anti-inflammatory effects, a series of aminomethyl derivatives were synthesized and tested against standard anti-inflammatory drugs like diclofenac sodium. The results indicated that certain derivatives showed superior activity compared to the standard, highlighting the potential for developing new therapeutic agents based on the pyrazole framework .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Pyrazole vs. Triazole Derivatives
  • Triazole Analogs : Compounds like (E)-3-Allyl-sulfanyl-N-(4-methoxy-benzylidene)-5-(3,4,5-trimethoxy-phenyl)-4H-1,2,4-triazol-4-amine () share sulfur-containing substituents and aromatic moieties but differ in their heterocyclic core (triazole vs. pyrazole). Triazoles exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, enhancing crystallinity and thermal stability .
B. Halogen and Methoxy Substituents
  • Bromine vs. Fluorine : The substitution of bromine (target compound) with fluorine in (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine () alters electronic properties. Bromine’s higher electron-withdrawing effect may reduce nucleophilic reactivity but increase molecular weight and lipophilicity, impacting pharmacokinetics .
  • Methoxy Positioning : Methoxy groups on the benzylidene moiety (e.g., 4-methoxy in vs. 4-methyl in the target compound) influence solubility. Methoxy groups enhance polarity, whereas methyl groups increase hydrophobicity .
C. Sulfanyl Group Variations
  • Allyl-sulfanyl vs. In contrast, the rigid 4-bromophenylsulfanyl group in the target compound may enhance selectivity for sterically constrained targets .
A. Antimicrobial Activity
  • Pyrazole derivatives with halogen and sulfanyl groups, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (), demonstrate moderate-to-strong antibacterial activity. The bromine and sulfanyl groups in the target compound likely amplify these effects due to increased electrophilicity and sulfur-mediated redox interactions .

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